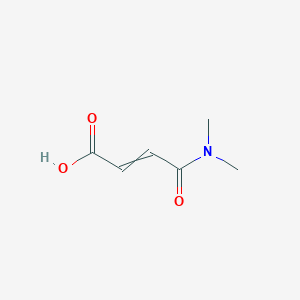![molecular formula C22H27FN2O B1330915 Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- CAS No. 90736-22-4](/img/structure/B1330915.png)
Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-
Descripción general
Descripción
Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-, also known as NFPP, is a synthetic compound belonging to the amide class of compounds. It has been the subject of extensive research due to its unique properties and potential applications in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- has been used extensively in scientific research due to its unique properties. It has been used as a model compound for the study of amide-based peptide synthesis, as well as for the study of enzyme-catalyzed reactions. It has also been used in the study of the pharmacokinetics and pharmacodynamics of drugs, as well as in the study of the mechanism of action of drugs. Additionally, it has been used in the study of the structure and function of proteins and other biological molecules.
Mecanismo De Acción
The mechanism of action of Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- is not fully understood. However, it is believed to act as an agonist of the G-protein-coupled receptor (GPCR) family, which are proteins that are involved in the regulation of a variety of physiological processes. It is thought to bind to GPCRs, resulting in the activation of downstream signaling pathways and the subsequent activation of various cellular processes.
Biochemical and Physiological Effects
Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, modulate neurotransmission, and regulate the production of hormones. Additionally, it has been shown to have anti-tumor effects, as well as anti-angiogenic and anti-fibrotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is also stable in solution. Additionally, it has a low toxicity profile, making it safe for use in laboratory settings. However, it also has some limitations. For example, it is not soluble in water, and it can be difficult to purify.
Direcciones Futuras
Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- has a wide range of potential applications in the fields of chemistry, biology, and medicine. Further research is needed to better understand its mechanism of action and to determine its potential therapeutic applications. Additionally, research is needed to explore its potential as an anti-cancer agent and to develop new methods of synthesis and purification. Finally, research is needed to explore its potential as an imaging agent and to develop new methods of delivery and targeting.
Métodos De Síntesis
Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 3-fluorophenylacetonitrile with 1-(2-phenylethyl)-4-piperidinol in the presence of a base such as sodium hydroxide. The reaction produces Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]- in a yield of approximately 90%. Other methods of synthesis include the reaction of 3-fluorophenylacetonitrile with 1-(2-phenylethyl)-4-piperidinol in the presence of an acid such as hydrochloric acid, as well as the reaction of 3-fluorophenylacetonitrile with 1-(2-phenylethyl)-4-piperidinol in the presence of an amine such as triethylamine.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O/c1-2-22(26)25(21-10-6-9-19(23)17-21)20-12-15-24(16-13-20)14-11-18-7-4-3-5-8-18/h3-10,17,20H,2,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTQVWMQISKVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347459 | |
| Record name | Meta-fluorofentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90736-22-4 | |
| Record name | Meta-fluorofentanyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090736224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meta-fluorofentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | META-FLUOROFENTANYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E1Z897G1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)

